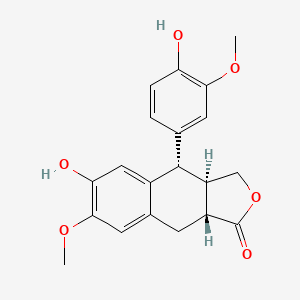

alpha-Conidendrin

Description

Properties

IUPAC Name |

(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMSCGTKZIVTN-TYILLQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]3COC(=O)[C@@H]3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025622, DTXSID401106144 | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89104-61-0, 518-55-8 | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Conidendrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conidendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CONIDENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6S2EBN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of alpha-Conidendrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Conidendrin, a lignan predominantly found in the coniferous trees of the Tsuga and Picea genera, has garnered significant attention within the scientific community for its diverse pharmacological activities. This polyphenolic compound exhibits notable anticancer, antioxidant, and anti-inflammatory properties. Its potential as a therapeutic agent, particularly in oncology, is underscored by its mechanism of action, which involves the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed exploration of its biological activities and underlying molecular mechanisms. The information is presented to support further research and development of this compound as a potential pharmaceutical candidate.

Chemical and Physical Properties

This compound, with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 g/mol , is a structurally complex lignan.[1][2] Its systematic IUPAC name is (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one.[1] The molecule possesses three stereocenters, leading to its specific three-dimensional conformation which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₆ | [1][2] |

| Molecular Weight | 356.4 g/mol | [1][2] |

| IUPAC Name | (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one | [1] |

| CAS Number | 518-55-8 | [1] |

| Appearance | Solid | |

| Melting Point | 255-257 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| XLogP3 | 2.8 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 356.12598835 | [M]⁺ (Monoisotopic Mass)[1] |

Table 6: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Solvent |

| Data not available in search results |

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activities, with its anticancer effects being the most extensively studied. It exhibits cytotoxicity against various cancer cell lines, particularly breast cancer.

Anticancer Activity

This compound's anticancer mechanism is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.

3.1.1. Induction of Apoptosis

Studies have shown that this compound triggers the intrinsic pathway of apoptosis. This is characterized by:

-

Upregulation of p53: The tumor suppressor protein p53 is a key mediator of apoptosis. This compound treatment leads to an increase in p53 expression.

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic and anti-apoptotic proteins, specifically by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

-

Mitochondrial Depolarization and Cytochrome c Release: The increased membrane permeability results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3. Activated caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

3.1.2. Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved through:

-

Upregulation of p21: The p53 target gene, p21 (a cyclin-dependent kinase inhibitor), is upregulated, which prevents the progression of the cell cycle.

-

Downregulation of Cyclin D1 and CDK4: The levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the G1/S phase transition, are reduced.

Signaling Pathway

The anticancer effects of this compound are mediated through a complex signaling network. The p53-mediated intrinsic apoptotic pathway is central to its mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Workflow:

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with a specific concentration of this compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Workflow:

Methodology:

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p21, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound is a promising natural product with well-documented anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins, particularly within the p53 signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its chemical and biological characteristics, which is essential for researchers and professionals in the field of drug discovery and development. Future studies should focus on optimizing its delivery, evaluating its efficacy in in vivo models, and further elucidating its complex molecular interactions to fully realize its therapeutic potential.

References

- 1. This compound | C20H20O6 | CID 457194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Lignan α-Conidendrin: From Discovery to its Role as a Bioactive Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Alpha-conidendrin, a naturally occurring lignan, has garnered significant interest within the scientific community for its diverse biological activities, most notably its potential as an anticancer agent. This technical guide provides a comprehensive overview of α-conidendrin, beginning with its discovery and detailing its primary natural sources. The document further outlines detailed experimental protocols for the extraction and isolation of α-conidendrin from botanical matrices. Finally, it delves into the molecular mechanisms underlying its biological effects, with a particular focus on the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of α-Conidendrin

The discovery of α-conidendrin is intrinsically linked to the pioneering work on the chemical constituents of coniferous trees. While a single definitive "discovery" event is not well-documented, early investigations into the extractives of softwoods, particularly from the spent sulfite liquor of the pulping industry, led to the isolation and characterization of this lignan. Research on the chemical composition of Western Hemlock (Tsuga heterophylla) identified conidendrin as a significant component of its heartwood extractives. These initial studies laid the foundation for understanding the chemistry of lignans and paved the way for the exploration of their biological activities.

Natural Sources of α-Conidendrin

This compound is primarily found in the wood, particularly the knotwood, of various coniferous trees. Knotwood, the dense wood tissue at the base of branches, is exceptionally rich in lignans. The concentration of α-conidendrin can vary significantly between species and even within different parts of the same tree.

Table 1: Quantitative Abundance of α-Conidendrin in Various Natural Sources

| Plant Species | Plant Part | α-Conidendrin Content (% of dry weight or extract) | Reference(s) |

| Picea abies (Norway Spruce) | Knotwood | 1.86% of total lignans in extract | |

| Picea abies (Norway Spruce) | Knotwood | 2.23 - 2.74% of total lignans in extract | |

| Picea abies (Norway Spruce) | Knotwood | Present (part of 5.4% - 14% total lignans of dry mass) | |

| Picea abies (Norway Spruce) | Knotwood Extract | 8.4 mg/mL | |

| Tsuga heterophylla (Western Hemlock) | Heartwood | Normal component | |

| Taxus yunnanensis | Not specified | Primary polyphenolic compound |

Note: The quantitative data for α-conidendrin can vary based on the specific tree, its geographical location, and the extraction and analytical methods employed.

Experimental Protocols: Isolation and Purification of α-Conidendrin

The isolation of α-conidendrin from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol for the isolation of α-conidendrin from the knotwood of Picea abies.

Extraction

-

Sample Preparation: Air-dry the Picea abies knotwood and grind it into a fine powder (20-40 mesh).

-

Soxhlet Extraction:

-

Place 100 g of the powdered knotwood into a cellulose thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract the powder with n-hexane for 8 hours to remove lipophilic compounds.

-

Discard the n-hexane extract.

-

Air-dry the defatted wood powder.

-

Subsequently, extract the defatted powder with 95% ethanol for 12 hours.

-

-

Concentration: Evaporate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude lignan-rich extract.

Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve 1 g of the crude extract in 10 mL of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid). Filter the solution through a 0.45 µm syringe filter.

-

HPLC System and Column:

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

-

-

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 40% B

-

5-45 min: 40% to 80% B (linear gradient)

-

45-50 min: 80% B (isocratic)

-

50-55 min: 80% to 40% B (linear gradient)

-

55-60 min: 40% B (isocratic - column re-equilibration)

-

-

-

Flow Rate: 15 mL/min.

-

Detection: UV at 280 nm.

-

Fraction Collection: Collect fractions corresponding to the elution of α-conidendrin based on a pre-established retention time from an analytical run with a standard.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated α-conidendrin.

-

Drying: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure α-conidendrin.

Caption: Workflow for the isolation of α-conidendrin.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be effective against various cancer cell lines, including breast cancer. The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation through cell cycle arrest.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the intrinsic pathway, which is mediated by the mitochondria. This process involves the following key steps:

-

Upregulation of p53: this compound increases the expression of the tumor suppressor protein p53.

-

Modulation of Bcl-2 Family Proteins: Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased level of Bax leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Cell Cycle Arrest

In addition to inducing apoptosis, α-conidendrin can halt the proliferation of cancer cells by arresting the cell cycle. This is achieved through:

-

Upregulation of p21: The tumor suppressor p53, activated by α-conidendrin, transcriptionally activates the cyclin-dependent kinase inhibitor p21.

-

Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin D1/CDK4 complexes.

-

G1 Phase Arrest: The inhibition of these key cell cycle regulators prevents the cell from progressing from the G1 phase to the S phase, thereby halting cell division.

Caption: Anticancer signaling pathway of α-conidendrin.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined mechanism of action, involving the induction of apoptosis and cell cycle arrest through the p53 signaling pathway, makes it an attractive candidate for further drug development. This technical guide has provided a detailed overview of the discovery, natural abundance, and isolation of α-conidendrin, along with an in-depth look at its molecular signaling pathways. It is hoped that this comprehensive resource will facilitate and inspire future research into this remarkable lignan and its potential applications in human health.

An In-Depth Technical Guide to the Structure and Stereochemistry of α-Conidendrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Conidendrin, a lignan found in various plant species, has garnered significant attention for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key experimental data of this compound. Detailed methodologies for its isolation and purification, along with an exploration of its interaction with the PTEN/PI3K/Akt/mTOR signaling pathway, are presented to support further research and drug development efforts.

Core Structure and Stereochemistry

This compound is a dibenzylbutyrolactone lignan with a complex tetracyclic structure. Its systematic IUPAC name is (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one.[2][3] The molecule possesses three chiral centers at positions 3a, 9, and 9a, leading to a specific stereochemical configuration that is crucial for its biological activity.

The absolute stereochemistry of the naturally occurring (-)-α-conidendrin is defined as (3aR, 9S, 9aR).[2][3] This specific arrangement of substituents around the chiral centers dictates its three-dimensional shape and its ability to interact with biological targets.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed properties for this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one | [2][3] |

| Molecular Formula | C₂₀H₂₀O₆ | [2][3] |

| Molecular Weight | 356.37 g/mol | [2][3] |

| Canonical SMILES | COC1=C(C=C2--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | [2] |

| InChI Key | CAYMSCGTKZIVTN-TYILLQQXSA-N | [2] |

| CAS Number | 518-55-8 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 255-256 °C | |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectral Data (Typical values in CDCl₃, δ in ppm)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-2' | 6.85 | d | 8.2 |

| H-5' | 6.75 | d | 1.8 |

| H-6' | 6.70 | dd | 8.2, 1.8 |

| H-5 | 6.65 | s | |

| H-8 | 6.35 | s | |

| H-9 | 4.80 | d | 8.0 |

| H-1α | 4.35 | dd | 9.0, 7.0 |

| H-1β | 3.90 | t | 9.0 |

| 6-OCH₃ | 3.85 | s | |

| 3'-OCH₃ | 3.80 | s | |

| H-3a | 3.50 | m | |

| H-4α | 2.95 | dd | 14.0, 5.0 |

| H-4β | 2.70 | dd | 14.0, 11.0 |

| H-9a | 2.60 | m |

Table 2.2: ¹³C NMR Spectral Data (Typical values in CDCl₃, δ in ppm)

| Carbon | Chemical Shift (ppm) |

| C-3 | 178.5 |

| C-7 | 146.8 |

| C-4' | 146.5 |

| C-6 | 144.2 |

| C-3' | 143.8 |

| C-1' | 133.5 |

| C-4a | 128.9 |

| C-8a | 126.2 |

| C-6' | 121.5 |

| C-8 | 115.8 |

| C-5' | 114.3 |

| C-5 | 112.1 |

| C-2' | 110.9 |

| C-1 | 71.8 |

| 6-OCH₃ | 56.1 |

| 3'-OCH₃ | 56.0 |

| C-9 | 46.5 |

| C-3a | 41.2 |

| C-9a | 38.5 |

| C-4 | 30.1 |

Infrared (IR) Spectroscopy

Table 2.3: FT-IR Spectral Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H Stretching (Phenolic) |

| 2960, 2850 | Medium | C-H Stretching (Aliphatic) |

| 1770 | Strong | C=O Stretching (γ-lactone) |

| 1610, 1515, 1460 | Strong | C=C Stretching (Aromatic) |

| 1270, 1150, 1030 | Strong | C-O Stretching |

Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data

| Ion | m/z | Relative Intensity |

| [M]⁺ | 356 | 100% |

| [M - OCH₃]⁺ | 325 | Moderate |

| [M - C₈H₉O₂]⁺ | 203 | Moderate |

| [C₉H₁₀O₃]⁺ | 166 | High |

| [C₈H₇O₃]⁺ | 151 | High |

Experimental Protocols

Isolation and Purification of α-Conidendrin from Tsuga heterophylla (Western Hemlock)

This protocol outlines a typical procedure for the isolation and purification of this compound from the wood of Tsuga heterophylla.

3.1.1. Materials and Reagents

-

Dried and ground heartwood of Tsuga heterophylla

-

n-Hexane

-

Acetone

-

Ethanol

-

Silica gel (60-120 mesh) for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., Chloroform:Methanol, 95:5 v/v)

-

Vanillin-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography column

3.1.2. Extraction Procedure

-

Defatting: The dried and ground wood powder is first extracted with n-hexane at room temperature for 24 hours to remove fats and waxes. The solvent is decanted, and the wood meal is air-dried.

-

Lignan Extraction: The defatted wood meal is then extracted with acetone or ethanol at room temperature with occasional stirring for 48 hours. The extraction is repeated three times.

-

Concentration: The combined acetone/ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Purification by Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. The spots corresponding to this compound can be visualized by spraying the TLC plate with vanillin-sulfuric acid reagent and heating.

-

Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly in breast and colon cancer cell lines. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.

One of the primary pathways affected by this compound is the PTEN/PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers.

This compound exerts its anticancer effects by:

-

Upregulating PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. By increasing PTEN expression, this compound inhibits the downstream signaling cascade.

-

Inhibiting PI3K/Akt/mTOR: This leads to a decrease in the phosphorylation of Akt and mTOR, key proteins that promote cell survival and proliferation.

-

Inducing Apoptosis: The inhibition of the PI3K/Akt pathway, coupled with the generation of reactive oxygen species (ROS), leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and activation of caspases 3 and 9.

Conclusion

This compound is a structurally complex natural product with promising therapeutic potential. Its well-defined stereochemistry is a key determinant of its biological activity, particularly its ability to modulate the PTEN/PI3K/Akt/mTOR signaling pathway and induce apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and explore its development as a novel anticancer agent. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

biosynthesis pathway of lignans like alpha-Conidendrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of lignans, with a specific focus on the formation of α-Conidendrin. This document outlines the core enzymatic steps, summarizes available quantitative data, provides detailed experimental protocols for key analytical and biochemical procedures, and visualizes the intricate pathways and workflows involved in the synthesis of this complex natural product.

Introduction to Lignan Biosynthesis

Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities and are of significant interest for their potential therapeutic applications. The biosynthesis of lignans originates from the general phenylpropanoid pathway, which provides the monolignol precursors for a vast array of secondary metabolites, including lignin.

The Biosynthetic Pathway to α-Conidendrin

The biosynthesis of α-Conidendrin begins with the ubiquitous phenylpropanoid pathway, leading to the production of coniferyl alcohol. This monolignol then enters the specific lignan biosynthetic route, culminating in the formation of α-Conidendrin through a series of stereochemically controlled enzymatic reactions.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The initial stages of the pathway involve the conversion of the amino acid phenylalanine to cinnamoyl-CoA, which is then hydroxylated and methylated to produce feruloyl-CoA. Subsequent reduction steps yield coniferyl alcohol, the primary building block for many lignans, including α-Conidendrin.

Stereoselective Coupling to Pinoresinol

The first committed step in the lignan-specific pathway is the oxidative coupling of two coniferyl alcohol molecules. This reaction is controlled by dirigent proteins (DPs) , which guide the stereospecific formation of either (+)- or (-)-pinoresinol.[1][2][3] In the absence of DPs, the reaction yields a racemic mixture of products.[2] The oxidation itself is catalyzed by laccases or peroxidases .[4][5]

Reduction to Lariciresinol

Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[6][7] This enzyme catalyzes two successive reduction steps, first converting pinoresinol to lariciresinol, and then lariciresinol to secoisolariciresinol.[6] Different PLR enzymes can exhibit distinct substrate and stereospecificities.[8]

Oxidative Cyclization to α-Conidendrin

α-Conidendrin is recognized as an oxidative metabolite of lariciresinol. This transformation involves an intramolecular oxidative cyclization to form the characteristic dibenzocycloheptadiene lactone structure of α-Conidendrin. While the precise enzyme catalyzing this step in planta has not been definitively characterized, it is hypothesized to be an oxidoreductase , potentially a laccase or a peroxidase, which are known to be involved in oxidative coupling reactions within lignan and lignin biosynthesis.[4][9][10][11]

Quantitative Data

Quantitative data for the enzymes involved in lignan biosynthesis are crucial for understanding the efficiency and regulation of the pathway. The following table summarizes the available kinetic parameters for key enzymes. It is important to note that these values can vary depending on the plant species and the specific isoenzyme.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) homologue 1 | (+)-Pinoresinol | 5.8 ± 0.6 | 1.2 ± 0.1 (nmol/min/mg) | Thuja plicata | [1] |

| Pinoresinol-Lariciresinol Reductase (PLR) homologue 2 | (-)-Pinoresinol | 4.5 ± 0.5 | 0.9 ± 0.1 (nmol/min/mg) | Thuja plicata | [1] |

| Caffeate Peroxidase | Caffeic Acid | 240 | - | Bupleurum salicifolium | [9] |

| Caffeate Peroxidase | Ferulic Acid | 240 | - | Bupleurum salicifolium | [9] |

| Caffeate Peroxidase | H₂O₂ (with caffeic acid) | 40 | - | Bupleurum salicifolium | [9] |

| Caffeate Peroxidase | H₂O₂ (with ferulic acid) | 480 | - | Bupleurum salicifolium | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of α-Conidendrin.

Extraction and Quantification of Lignans from Plant Material

This protocol outlines the extraction and subsequent quantification of lignans, including α-Conidendrin, from plant tissues using High-Performance Liquid Chromatography (HPLC).[2][12][13]

Materials:

-

Plant tissue (e.g., leaves, stems, roots), freeze-dried and ground to a fine powder.

-

80% Methanol (HPLC grade).

-

Deionized water (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic acid (or other suitable acid for mobile phase).

-

Lignan standards (including α-Conidendrin).

-

Centrifuge and centrifuge tubes.

-

Syringe filters (0.22 µm).

-

HPLC system with a UV or MS detector.

-

C18 reversed-phase HPLC column.

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of 80% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Gradient: Develop a suitable gradient elution program to separate the lignans of interest. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Injection: Inject 10-20 µL of the filtered extract and standard solutions.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for lignans) or using a mass spectrometer for more specific detection and identification.

-

Quantification: Create a standard curve using the lignan standards to quantify the amount of each lignan in the plant extract.

-

Heterologous Expression and Purification of Lignan Biosynthetic Enzymes

This protocol describes a general workflow for the production and purification of recombinant enzymes from the lignan biosynthetic pathway, such as PLR, in a heterologous host like E. coli.[14][15][16]

Materials:

-

Expression vector (e.g., pET vector) containing the gene of interest.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

SDS-PAGE analysis equipment.

Procedure:

-

Transformation and Expression:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Protein Purification:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the fractions containing the pure protein and dialyze against a suitable storage buffer.

-

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This assay measures the activity of PLR by monitoring the conversion of pinoresinol to lariciresinol.[1][7][17]

Materials:

-

Purified PLR enzyme.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

(+)- or (-)-Pinoresinol substrate.

-

NADPH.

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate (e.g., 100 µM pinoresinol), and NADPH (e.g., 200 µM).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified PLR enzyme.

-

Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ethyl acetate or by acidifying the mixture.

-

Extract the products with ethyl acetate, evaporate the solvent, and re-dissolve in a suitable solvent for HPLC analysis.

-

Analyze the products by HPLC to quantify the amount of lariciresinol formed.

Mandatory Visualizations

Biosynthesis Pathway of α-Conidendrin

Caption: Biosynthesis pathway from Phenylalanine to α-Conidendrin.

Experimental Workflow for Lignan Analysis

Caption: General workflow for the extraction and analysis of lignans.

Workflow for Heterologous Protein Expression and Purification

Caption: Workflow for recombinant enzyme production and purification.

Regulatory Mechanisms

The biosynthesis of lignans is tightly regulated at the transcriptional level. The expression of genes encoding enzymes of the phenylpropanoid and lignan pathways is controlled by a complex network of transcription factors, primarily from the MYB and bHLH families. These transcription factors can be induced by various developmental cues and environmental stresses, thereby modulating the production of lignans as part of the plant's defense response. Further research is needed to identify the specific regulatory factors controlling the final steps of α-Conidendrin biosynthesis.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the biosynthesis of α-Conidendrin, from its origins in the phenylpropanoid pathway to its final intricate structure. While the core pathway to the precursor lariciresinol is well-established, the final enzymatic step leading to α-Conidendrin remains an area for future investigation. The identification and characterization of the hypothesized oxidoreductase will be a critical step in fully elucidating this pathway. The experimental protocols and workflows detailed herein provide a solid foundation for researchers to further explore the fascinating biochemistry of lignan biosynthesis and to harness these pathways for the production of valuable bioactive compounds for the pharmaceutical and nutraceutical industries.

References

- 1. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of a new peroxidase catalysing the formation of lignan-type compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of xylem class III peroxidases in lignification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Peroxidases Correlated with Lignification in Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris | MDPI [mdpi.com]

- 14. Production of beneficial lignans in heterologous host plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 17. researchgate.net [researchgate.net]

literature review on the biological activities of alpha-Conidendrin

An In-depth Technical Guide on the Biological Activities of alpha-Conidendrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound, a lignan with demonstrated pharmacological potential. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.

Anticancer Activity

This compound has been shown to possess significant anticancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | IC50 (µM) after 48h | Reference |

| MCF-7 | 25.3 | [1][2] |

| MDA-MB-231 | 28.7 | [1][2] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis.

References

α-Conidendrin in Taxus yunnanensis: A Technical Guide to Its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus yunnanensis, a species of yew native to China, is a significant source of various bioactive compounds, including the well-known anticancer drug paclitaxel. Beyond taxoids, this plant species also produces a diverse array of other secondary metabolites, such as lignans. Among these is α-conidendrin, a polyphenolic compound that has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding the natural abundance of α-conidendrin in Taxus yunnanensis, alongside detailed experimental protocols for its extraction and quantification.

Natural Abundance of α-Conidendrin in Taxus yunnanensis

Despite the recognized presence of α-conidendrin in Taxus yunnanensis, a comprehensive review of the scientific literature reveals a notable lack of specific quantitative data on its natural abundance in various tissues of the plant (e.g., leaves, bark, wood). While studies have focused on the isolation and identification of numerous lignans from this species, they have not typically provided concentration values for α-conidendrin. Some research indicates that other lignans, such as secoisolariciresinol, taxiresinol, and isotaxiresinol, are the predominant lignans in the wood of Taxus yunnanensis, which may suggest that α-conidendrin is present in lower concentrations in this particular tissue. Further quantitative studies are required to accurately determine the distribution and concentration of α-conidendrin throughout the different parts of the Taxus yunnanensis plant.

Experimental Protocols for the Extraction and Quantification of α-Conidendrin

The following protocols are based on established methodologies for the extraction and analysis of lignans from plant matrices and can be adapted for the specific quantification of α-conidendrin in Taxus yunnanensis.

Extraction of α-Conidendrin

This protocol describes a general method for the extraction of lignans from Taxus yunnanensis tissues.

2.1.1. Materials and Reagents

-

Plant material (e.g., dried and powdered leaves, bark, or wood of Taxus yunnanensis)

-

Ethanol (95% or absolute)

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

2.1.2. Extraction Procedure

-

Sample Preparation: Air-dry the collected plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

-

Solvent Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a flask.

-

Add a suitable volume of extraction solvent. A mixture of ethanol and water (e.g., 70-95% ethanol) is commonly effective for lignan extraction. A solvent-to-solid ratio of 10:1 to 20:1 (v/w) is recommended.

-

Perform the extraction using one of the following methods:

-

Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes. This can enhance extraction efficiency.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with ethanol as the solvent for several hours.

-

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

-

Sample Preparation for Analysis:

-

Dissolve a known amount of the crude extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis to remove any particulate matter.

-

Quantification of α-Conidendrin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of α-conidendrin.

2.2.1. Materials and Reagents

-

α-Conidendrin analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2.2.2. Chromatographic Conditions

-

Mobile Phase: A gradient elution is typically used for the separation of complex plant extracts. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: Increase to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 10% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: The optimal wavelength for detecting α-conidendrin should be determined by examining its UV spectrum. Lignans typically have absorption maxima around 280 nm.

-

Injection Volume: 10-20 µL

2.2.3. Calibration and Quantification

-

Preparation of Standard Solutions: Prepare a stock solution of the α-conidendrin standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the α-conidendrin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of α-conidendrin in the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of α-conidendrin from Taxus yunnanensis.

alpha-Conidendrin CAS number and molecular formula

CID: 457194 CAS Number: 518-55-8 Molecular Formula: C₂₀H₂₀O₆

Abstract

alpha-Conidendrin, a lignan predominantly found in the genus Tsuga, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, and established biological activities, including its anticancer, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to support researchers and professionals in drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 518-55-8 | [1][2] |

| Molecular Formula | C₂₀H₂₀O₆ | [1][2] |

| Molecular Weight | 356.37 g/mol | [1] |

| Synonyms | (-)-α-Conidendrin, Tsugalactone, NSC 4586 | [1][2] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound exhibits potent antiproliferative effects against breast cancer cell lines, notably MCF-7 and MDA-MB-231. Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Treatment with this compound leads to a significant increase in apoptotic cell death in a concentration-dependent manner. For instance, after 48 hours of treatment, the percentage of apoptotic MCF-7 and MDA-MB-231 cells increases with concentrations of 20, 30, and 40 µM.

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.

The underlying molecular mechanism for its anticancer activity involves the modulation of key regulatory proteins. Specifically, this compound upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Antioxidant Activity

This compound possesses antioxidant properties, which can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound has anti-inflammatory effects. Lignans, as a class of compounds, are known to modulate inflammatory pathways, and it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells and treat them with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Interpretation: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, and a loading control like β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine the changes in protein expression.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway modulated by this compound in cancer cells and a general workflow for its evaluation.

Caption: Anticancer mechanism of α-Conidendrin.

Caption: Experimental workflow for α-Conidendrin.

References

The Architectural Distinctions of Lignan Classes: A Technical Guide for Researchers

An in-depth exploration of the structural, biosynthetic, and functional variances defining the major classes of lignans, tailored for researchers, scientists, and drug development professionals.

Lignans, a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, are ubiquitously found in the plant kingdom and have garnered significant scientific interest for their broad spectrum of biological activities.[1][2][3] These activities, ranging from antioxidant and anti-inflammatory to potent cytotoxic and antiviral effects, are intrinsically linked to the distinct structural architecture of each lignan class.[4][5][6][7] This technical guide provides a comprehensive overview of the fundamental differences between the major lignan classes, focusing on their chemical structures, biosynthetic origins, and the molecular pathways they modulate.

Classification and Structural Diversity

Lignans are broadly categorized into two main groups: classical lignans, characterized by a β-β' (8-8') linkage between the two phenylpropanoid monomers, and neolignans, which exhibit other bonding patterns.[8] Classical lignans are further subdivided into eight major classes based on their carbon skeleton and cyclization patterns. These structural variations are the primary determinants of their distinct physicochemical properties and biological functions.

Table 1: Major Classes of Classical Lignans and Their Core Structural Features

| Lignan Class | Core Structural Skeleton | Key Features | Representative Compounds |

| Furofuran | 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane | Contains a central bis-epoxy furofuran ring system.[4][5][9] | Pinoresinol, Syringaresinol, Sesamin |

| Furan | Tetrahydrofuran ring | A single furan ring forms the core of the dimer. | Lariciresinol, Tanegool |

| Dibenzylbutane | Open-chain butane | The simplest, non-cyclic lignan structure.[1] | Secoisolariciresinol, Nordihydroguaiaretic acid (NDGA) |

| Dibenzylbutyrolactone | γ-lactone ring | Features a five-membered lactone ring.[8][10] | Matairesinol, Hinokinin, Arctigenin |

| Aryltetralin | Aryltetrahydronaphthalene | Possesses a partially saturated naphthalene ring system.[1][11][12][13] | Podophyllotoxin, 4'-Demethylpodophyllotoxin |

| Arylnaphthalene | Arylnaphthalene | Characterized by a fully aromatic naphthalene core. | Justicidin B, Diphyllin |

| Dibenzocyclooctadiene | Dibenzocyclooctadiene | Contains a central eight-membered ring.[7] | Schisandrin, Gomisin A |

| Dibenzylbutyrolactol | Butyrolactol ring | A hydroxylated lactone ring. | Cubebin |

Biosynthesis: The Phenylpropanoid Pathway Origin

The biosynthesis of all lignan classes originates from the phenylpropanoid pathway, with coniferyl alcohol serving as a primary monolignol precursor.[1] The initial and crucial step is the oxidative dimerization of two monolignol units, a reaction stereoselectively controlled by dirigent proteins, to form pinoresinol, a furofuran lignan.[1] From this central intermediate, enzymatic modifications lead to the diverse array of lignan scaffolds.

Caption: Generalized biosynthetic pathway of major lignan classes.

Comparative Biological Activities: A Quantitative Overview

The structural disparities among lignan classes translate into a wide range of biological activities with varying potencies. The following tables summarize key quantitative data for representative compounds from several lignan classes, highlighting their cytotoxic and anti-inflammatory effects.

Table 2: Cytotoxic Activity of Representative Lignans (IC50 values in µM)

| Lignan Class | Compound | Cell Line | IC50 (µM) | Reference |

| Arylnaphthalene | Justicidin B | HeLa | 0.20 (as µg/ml) | [14] |

| K562 | 45.4 | [9] | ||

| Diphyllin | HT-29 | 2.9 (as µg/ml) | [4] | |

| SW-480 | 1.3 (as µg/ml) | [4] | ||

| Dibenzylbutyrolactone | (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 | [9] |

| HL-60 (Leukemia) | 32.4 | [9] | ||

| Compound 7 | VA-13 (Lung Fibroblast) | 23.2 | [15] | |

| HepG2 (Hepatoma) | 26.4 | [15] | ||

| Furofuran | Compound 35 | HL-60 | 2.7 (as µg/ml) | [16] |

| MCF-7 | 4.2 (as µg/ml) | [16] | ||

| Dibenzocyclooctadiene | Ananolignan F | RAW 264.7 | 41.32 | [17] |

| Ananonin J | RAW 264.7 | 45.24 | [17] |

Table 3: Anti-inflammatory and Other Biological Activities of Representative Lignans

| Lignan Class | Compound | Activity | Assay/Cell Line | IC50/EC50 | Reference |

| Dibenzocyclooctadiene | Ananolignan F | NO Production Inhibition | LPS-stimulated RAW 264.7 | 41.32 µM | [17] |

| Ananonin J | NO Production Inhibition | LPS-stimulated RAW 264.7 | 45.24 µM | [17] | |

| Dibenzylbutyrolactone | Arctigenin | MKK1 Inhibition | In vitro | 1 nM | [9] |

| Lignan Derivative 14 | rhERα binding | In vitro | 0.16 µM | [10] | |

| Furofuran | β-14 | α-glucosidase (Baker's yeast) | In vitro | 5.3 µM | [18] |

Modulation of Cellular Signaling Pathways

Lignans exert their biological effects by modulating a variety of intracellular signaling pathways. The specific pathways targeted often differ between lignan classes, contributing to their distinct pharmacological profiles.

Dibenzocyclooctadiene Lignans and Inflammatory Pathways

Dibenzocyclooctadiene lignans, such as those found in Schisandra chinensis, are well-documented for their anti-inflammatory properties. They have been shown to suppress the activation of key inflammatory signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][8]

Caption: Inhibition of NF-κB signaling by dibenzocyclooctadiene lignans.

Aryltetralin Lignans and Apoptosis

Aryltetralin lignans, most notably podophyllotoxin and its semi-synthetic derivatives etoposide and teniposide, are potent anticancer agents.[11][12] Their mechanism of action often involves the induction of apoptosis. Podophyllotoxin itself is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest in mitosis. In contrast, etoposide and teniposide are inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks and the activation of apoptotic pathways.

Caption: Etoposide-induced apoptosis via topoisomerase II inhibition.

Experimental Protocols

The accurate characterization and quantification of lignans are crucial for research and drug development. The following sections provide an overview of common experimental protocols for the extraction, isolation, and analysis of lignans.

Extraction and Isolation of Dibenzylbutyrolactone Lignans

This protocol outlines a general procedure for the extraction and isolation of dibenzylbutyrolactone lignans from plant material.[6][9][19]

Materials:

-

Dried and powdered plant material

-

Chloroform or methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Preparative HPLC system (optional)

Procedure:

-

Extraction: Perform Soxhlet extraction of the powdered plant material with chloroform or methanol for 12-24 hours.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, water) to achieve a preliminary separation.

-

Column Chromatography: Subject the crude extract or the desired fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

-

Purification: Pool fractions containing the target lignan and further purify by preparative HPLC or recrystallization.

-

Structure Elucidation: Confirm the structure of the isolated lignan using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry.

Caption: General workflow for the extraction and isolation of lignans.

HPLC-MS Analysis of Aryltetralin Lignans

This protocol describes a typical HPLC-MS method for the quantification of aryltetralin lignans.[5][17][20][21][22][23]

Instrumentation:

-

HPLC system with a diode array detector (DAD) or UV detector

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of B, increasing over time to elute the lignans.

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm) and MS detection in positive or negative ion mode.

Procedure:

-

Sample Preparation: Dissolve the extracted and purified lignan sample or crude extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of standard solutions of the target aryltetralin lignan at known concentrations to generate a calibration curve.

-

Analysis: Inject the samples and standards onto the HPLC-MS system.

-

Data Analysis: Identify the lignans based on their retention times and mass-to-charge ratios (m/z). Quantify the lignans by comparing the peak areas to the calibration curve.

Conclusion

The fundamental differences between lignan classes are rooted in their distinct chemical structures, which arise from variations in their biosynthetic pathways. These structural nuances have profound implications for their biological activities and the cellular signaling pathways they modulate. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this diverse and fascinating class of natural products. This guide provides a foundational framework for further exploration and research into the intricate world of lignans.

References

- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Furofuran lignans as a new series of antidiabetic agents exerting α-glucosidase inhibition and radical scarvenging: Semisynthesis, kinetic study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oaji.net [oaji.net]

- 21. IDENTIFICATION OF ARYLTETRALIN LIGNANS FROM PODOPHYLLUM HEXANDRUM USING HYPHENATED TECHNIQUES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Role of alpha-Conidendrin: A Technical Guide for Researchers

An In-depth Exploration of a Prominent Plant Lignan

This technical guide provides a comprehensive overview of alpha-conidendrin, a significant lignan found throughout the plant kingdom. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its biosynthesis, physiological functions within plants, and its diverse biological activities. This document collates quantitative data, outlines experimental protocols, and visualizes complex pathways to serve as a valuable resource for advancing research and application of this potent plant metabolite.

Introduction to this compound

This compound is a polyphenolic compound classified as a lignan, a major class of secondary metabolites in plants.[1] Lignans are formed by the oxidative coupling of two phenylpropanoid units. This compound, a tricyclic neolignan, is notably found in coniferous trees, such as those of the Taxus genus.[2][3] It is also formed in the human body through the metabolism of other dietary lignans like lariciresinol, which is a metabolite of secoisolariciresinol.[4][5] The intricate structure and significant biological activities of this compound have made it a subject of interest in phytochemistry and pharmacology.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that begins with the shikimate pathway, a fundamental route for the production of aromatic amino acids in plants.[6] Phenylalanine, an output of this pathway, serves as the precursor for the general phenylpropanoid pathway, which in turn generates the monolignols that are the building blocks of lignans and lignin.[6]

The key steps in the biosynthesis of monolignols, such as p-coumaryl, coniferyl, and sinapyl alcohols, involve a series of enzymatic reactions.[6] These monolignols then undergo oxidative coupling to form various lignans. While the specific enzymatic steps leading to this compound are not fully elucidated in all plant species, it is understood to be an oxidative metabolite of the lignan lariciresinol.[2]

Physiological Role of this compound in Plants

As a secondary metabolite, this compound is not directly involved in the primary processes of plant growth and development but plays a crucial role in the plant's interaction with its environment.[7][8]

-

Defense: Lignans, including this compound, are integral to the plant's defense mechanisms against a variety of biotic and abiotic stresses.[9] They can act as antifeedants, deterring herbivores, and possess antimicrobial properties that protect against pathogenic fungi and bacteria.[1]

-

Antioxidant Activity: The polyphenolic structure of this compound endows it with potent antioxidant properties. It can scavenge free radicals, thereby protecting the plant from oxidative damage caused by environmental stressors such as UV radiation and pollution.[9]

-

Structural Support: While not a direct component of lignin, the biosynthesis of lignans is closely related to that of lignin, a major component of the plant cell wall that provides structural integrity.[10]

Quantitative Data of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes available quantitative data.

| Plant Species | Tissue | Concentration | Reference |

| Taxus yunnanensis | Not Specified | Potent source | [11] |

| Taxus wallichiana | Not Specified | Isolated from | [2] |

| Conifer Trees | Needles, Bark | Present | [3][12] |